Structural Distinction from Direct 6-Quinolinyl Tetrahydroquinoline Analog
The target compound contains an (E)-vinyl bridge linking the tetrahydroquinoline and quinoline rings, whereas the closest identified analog 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)quinoline (Wiley ID 1278596) connects the rings via a direct C–C bond [1]. This structural difference is expected to alter the conjugation length, torsional flexibility, and potentially the Stokes shift, though no direct comparative photophysical data were retrieved from the accessible literature.
| Evidence Dimension | Linker type between tetrahydroquinoline and quinoline moieties |
|---|---|
| Target Compound Data | trans-vinyl (–CH=CH–) spacer |
| Comparator Or Baseline | 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)quinoline: direct C–C bond (no spacer) |
| Quantified Difference | Qualitative structural difference; quantitative photophysical comparison not available |
| Conditions | Structural comparison based on SMILES and InChI representations |
Why This Matters
The vinyl spacer extends π-conjugation and introduces a potential site for photoisomerization, which may be exploited or avoided depending on the intended application, making the choice between these scaffolds non-trivial.
- [1] SpectraBase entry for 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)quinoline. Wiley ID 1278596. View Source
